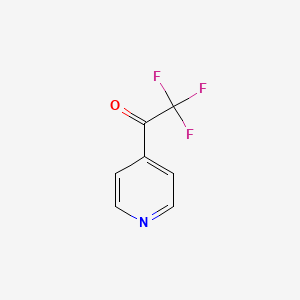

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBMJOFVCVUVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622543 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896137-18-1 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Primary Synthetic Route: Grignard Reaction with Trifluoroacetyl Chloride

- The most commonly reported method involves the nucleophilic addition of 4-pyridylmagnesium bromide (a Grignard reagent) to trifluoroacetyl chloride.

- The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of trifluoroacetyl chloride.

- Temperature control is critical; the reaction mixture is typically stirred at low temperatures (0°C to −15°C) to moderate the exothermic reaction and improve selectivity.

- After completion, the reaction mixture is quenched, and the product is isolated by extraction and purification, often via recrystallization or chromatography.

Table 1: Reaction Conditions for Grignard Synthesis

| Parameter | Typical Conditions |

|---|---|

| Reagents | 4-Pyridylmagnesium bromide, trifluoroacetyl chloride |

| Solvent | Anhydrous ether or tetrahydrofuran (THF) |

| Temperature | 0°C to −15°C |

| Reaction Time | 1–3 hours |

| Workup | Acidic quench followed by extraction |

| Purification | Recrystallization or chromatography |

Alternative Synthetic Approach: Friedel-Crafts Acylation

- Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and pyridine derivatives has been employed for related trifluoromethyl ketones.

- In this method, pyridine or substituted pyridines react with TFAA in dry dichloromethane (DCM) at low temperatures (−15°C to room temperature).

- This approach is less common for 4-pyridyl derivatives due to the pyridine nitrogen’s coordinating ability, which can interfere with Lewis acid catalysts typically used in Friedel-Crafts reactions.

- However, modified conditions and stoichiometric control can yield the target ketone with moderate to high yields.

Industrial Production Methods

- Industrial synthesis often employs continuous flow reactors to optimize safety and reaction control, especially given the reactive and potentially hazardous nature of trifluoroacetyl chloride.

- Automated systems precisely regulate temperature, pressure, and reactant feed rates to maximize yield and purity.

- Continuous flow methods also facilitate scale-up and reproducibility, critical for preclinical and commercial production.

Reaction Optimization

- Studies indicate that maintaining low temperatures during the addition of trifluoroacetyl chloride to the Grignard reagent minimizes side reactions and decomposition.

- Solvent choice impacts yield; dry THF or diethyl ether are preferred for solubility and stability of the Grignard reagent.

- Stoichiometric balance is essential; excess trifluoroacetyl chloride can lead to over-acylation or polymerization.

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR confirm the presence of the pyridine ring and trifluoromethyl ketone.

- The trifluoromethyl carbon typically resonates around 120 ppm in ^13C NMR with characteristic splitting due to fluorine coupling (J ≈ 288 Hz).

- ^19F NMR shows a singlet near −71 ppm, confirming the CF3 group.

-

- Molecular ion peak at m/z 175.11 corresponds to the molecular weight, confirming compound identity.

-

- Used for definitive structural elucidation, especially to confirm the ketone linkage and pyridine attachment.

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Grignard Reaction | 4-Pyridylmagnesium bromide, trifluoroacetyl chloride | Anhydrous, 0 to −15°C, 1–3 h | 70–90% | Most common, high selectivity |

| Friedel-Crafts Acylation | Pyridine, trifluoroacetic anhydride | Dry DCM, −15°C to RT | 60–80% | Requires careful catalyst and solvent control |

| Continuous Flow Industrial Synthesis | Automated feed of reagents, controlled parameters | Continuous flow, optimized T, P | >85% | Scalable, reproducible, safer handling |

The preparation of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one is well-established primarily via the nucleophilic addition of 4-pyridylmagnesium bromide to trifluoroacetyl chloride under anhydrous and low-temperature conditions. Alternative methods such as Friedel-Crafts acylation and continuous flow processes provide viable routes with advantages in scalability and operational safety. Analytical techniques including NMR, MS, and crystallography are essential for confirming the compound’s structure and purity. These diverse preparation strategies enable the compound’s application in advanced organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanol.

Substitution: Formation of various substituted ethanone derivatives

Scientific Research Applications

Chemistry

The compound serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group enhances the lipophilicity of derivatives, making them suitable for various applications in medicinal chemistry.

Biological Research

Research has indicated that 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one interacts with biological macromolecules, making it a valuable biochemical probe. Its potential as an antimicrobial agent has been explored extensively.

Medicinal Applications

Studies have investigated its therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts. The compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with notable minimum inhibitory concentrations (MICs) reported in various studies.

Industrial Use

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, pharmaceuticals, and agrochemicals.

Case Study 1: Antibacterial Activity Against E. coli

A study demonstrated that this compound exhibited a dose-dependent inhibition of E. coli growth. Significant reductions in bacterial viability were observed at concentrations above 50 µM.

Case Study 2: Efficacy Against MRSA

In another investigation focusing on methicillin-resistant Staphylococcus aureus (MRSA), the compound showed promising results with an MIC of 75 µM, indicating its potential as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target sites, where it can modulate biochemical pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Ring Variants

Substituted Phenyl Derivatives

2,2,2-Trifluoro-1-(m-tolyl)ethan-1-one (4e)

2,2,2-Trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one (1r)

Heteroaromatic Derivatives

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-one (S14)

- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone Structure: Pyridine with 2-CF₃ instead of 4-C(O)CF₃. Properties: Reduced electron-withdrawing effect compared to the target compound; molecular weight = 189.14 g/mol .

Non-Aromatic and Saturated Ring Analogs

- 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-one Structure: Tetrahydropyran (oxane) ring. Properties: Non-aromatic, oxygen-containing; density = 1.254 g/cm³; boiling point = 178.7°C (predicted). Increased solubility in polar solvents due to the ether oxygen .

- 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one Structure: Saturated pyran ring.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Oxan-4-yl derivative | C₇H₉F₃O₂ | 182.14 | Oxane ring | High boiling point, polar |

Functional Group and Reactivity Comparisons

- Electron-Withdrawing Effects : The target compound’s pyridine and trifluoroacetyl groups create a highly electron-deficient core, favoring nucleophilic aromatic substitution. In contrast, pyrrole derivatives (e.g., S14) are electron-rich, promoting electrophilic reactions .

- Hydrogen Bonding: Phenolic analogs (e.g., 1r) exhibit strong hydrogen bonding, influencing crystallization behavior and solubility .

- Synthetic Yields : Pyrazole and pyrrole derivatives (e.g., S14, 92% yield) often achieve higher yields than nitro-substituted phenyl derivatives (e.g., 1r, 13% yield) due to reduced steric hindrance .

Biological Activity

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including antimicrobial and pharmacological properties, supported by various research findings and data tables.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial agent and its interactions with various biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Percentage Inhibition |

|---|---|---|

| E. coli | 50 µM | 94.5% |

| S. aureus | 75 µM | 72.5% |

| Pseudomonas aeruginosa | 100 µM | 67.3% |

These results indicate that the compound has a potent inhibitory effect on bacterial growth, particularly against E. coli.

The mechanism through which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on E. coli Inhibition : A study involving the application of the compound at varying concentrations demonstrated a dose-dependent inhibition of E. coli growth, with significant reductions observed at concentrations above 50 µM.

- Staphylococcus aureus Resistance : In another case study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 75 µM.

Pharmacological Properties

Beyond its antimicrobial activity, there are indications that this compound may possess other pharmacological properties worth exploring:

- Cytotoxicity : Preliminary cytotoxicity assays suggest that the compound may affect mammalian cell lines; however, further studies are required to elucidate its safety profile.

- Enzyme Inhibition : Some research indicates potential inhibitory effects on certain enzymes involved in metabolic processes, which could open avenues for therapeutic applications in metabolic disorders.

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one, and how can reaction conditions be optimized?

A common method involves Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and pyridine derivatives. For example, a similar compound, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-one, was synthesized by reacting TFAA with 1H-pyrrole in dry dichloromethane (DCM) at −15°C, achieving a 92% yield after purification . Optimization may include temperature control (−15°C to room temperature), solvent selection (dry DCM), and stoichiometric adjustments. Lower yields (e.g., 64% in a related aryl ketone synthesis ) highlight the need for rigorous monitoring of reaction progress via TLC or GC-MS.

Q. How can researchers confirm the molecular structure of this compound experimentally?

Structural confirmation typically involves:

- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts to literature data. For instance, the trifluoromethyl group in analogous compounds shows a characteristic ¹³C signal at ~120 ppm (q, J = 288 Hz) .

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement. SHELX software is widely accepted for resolving crystallographic data, even for high-resolution or twinned macromolecular structures .

- Mass spectrometry : Confirm molecular weight (e.g., calculated m/z for C₈H₅F₃NO: 188.05) .

Q. What are the key physicochemical properties influencing its reactivity in organic reactions?

- Electron-withdrawing trifluoromethyl group : Enhances electrophilicity of the ketone, making it reactive toward nucleophiles like Grignard reagents or amines.

- Pyridine ring : Participates in coordination chemistry (e.g., metal-catalyzed cross-couplings) and hydrogen bonding.

- Solubility : Limited solubility in water but soluble in polar aprotic solvents (DCM, DMF), critical for reaction design .

Advanced Research Questions

Q. How does the trifluoromethyl group affect regioselectivity in C–H functionalization reactions?

The CF₃ group directs electrophilic substitution to the para position of the pyridine ring due to its strong electron-withdrawing effect. Computational studies (e.g., DFT calculations) can model charge distribution and predict sites for functionalization. For example, in related aryl trifluoromethyl ketones, the CF₃ group stabilizes transition states via inductive effects, favoring specific intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in ¹H NMR integration may arise from dynamic processes (e.g., tautomerism), requiring variable-temperature NMR .

- Crystallographic refinement : Use SHELXL to resolve ambiguous bond lengths or angles, particularly in cases of disorder or pseudosymmetry .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Scaffold for M4 receptor modulators : The pyridine-trifluoromethylketone motif is present in emraclidine, a selective M4 receptor positive allosteric modulator for schizophrenia. Structural analogs show enhanced blood-brain barrier penetration due to lipophilic CF₃ groups .

- Enzyme inhibitor design : The ketone can be reduced to secondary alcohols or converted to hydrazones for targeting proteases or kinases .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

- Purification : Column chromatography may be impractical; alternative methods like recrystallization (using ethanol/water mixtures) or distillation (e.g., 70–72°C at 15 mmHg for related compounds ) are preferred.

- Safety : Handle TFAA and pyridine derivatives in fume hoods due to toxicity. Gloves and protective eyewear are mandatory .

Methodological Considerations

Q. How to design experiments to study its role in multi-component reactions?

- Screening conditions : Vary catalysts (e.g., Pd/C, CuI), solvents (THF, DMF), and temperatures. For example, Pd-mediated Sonogashira coupling with alkynes has been used for pyridine-ethanone derivatives .

- Kinetic analysis : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps .

Q. What computational tools predict its electronic properties for materials science applications?

- Software : Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO).

- Applications : Predict charge-transfer behavior in organic semiconductors or ligand design for metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.